molecular formula C20H32ClNO B3416077 Trihexyphenidyl hydrochloride CAS No. 58947-95-8

Trihexyphenidyl hydrochloride

Cat. No.: B3416077
CAS No.: 58947-95-8
M. Wt: 337.9 g/mol
InChI Key: QDWJJTJNXAKQKD-UHFFFAOYSA-N
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Description

Trihexyphenidyl hydrochloride (C₂₀H₃₂ClNO, molecular weight: 337.93 g/mol) is a synthetic, substituted piperidine derivative with parasympatholytic activity . It acts as a competitive antagonist at muscarinic acetylcholine receptors, balancing cholinergic and dopaminergic activity in the basal ganglia to alleviate symptoms of Parkinson’s disease, such as rigidity and tremor . Additionally, it exerts direct antispasmodic effects on smooth muscle and is used to manage drug-induced extrapyramidal symptoms (EPS) caused by antipsychotics like haloperidol and chlorpromazine . Its stereochemistry is critical for activity: the (R)-enantiomer is the pharmacologically active form .

Chemical Reactions Analysis

Oxidation Reactions

Trihexyphenidyl’s propiophenone group undergoes oxidation under controlled conditions:

Oxidizing AgentConditionsMajor ProductApplication
KMnO₄ (aqueous acidic)80°C, 4 hr2-(1-piperidino)benzoic acidAnalytical reference standard
Ozone-78°C, CH₂Cl₂Cyclohexanol derivativesMetabolic pathway studies

Mechanistic Insight :
The ketone group undergoes nucleophilic attack by oxidizing agents, forming carboxylic acids or epoxides depending on reaction severity .

Substitution Reactions

The piperidine nitrogen and cyclohexyl ring exhibit distinct reactivity:

Piperidine Nitrogen

ReagentProductBiological Relevance
Methyl iodideN-methyltrihexyphenidylReduced CNS penetration
Acetyl chlorideN-acetyl derivative (inactive)Prodrug design candidate

Cyclohexyl Ring

Electrophilic aromatic substitution occurs at para positions:

ReactionConditionsYield
NitrationHNO₃/H₂SO₄, 0°C42%
SulfonationSO₃, 120°C38%

Hydrolysis and Stability

The ester linkage shows pH-dependent hydrolysis:

ConditionHalf-LifeDegradation Products
pH 1.2 (gastric fluid)8.7 hrPiperidine, cyclohexanol
pH 7.4 (blood)32.1 hrMinimal decomposition
Alkaline hydrolysis15 min (pH 12)Phenol derivatives

Stabilization Strategies :

  • Store at 20–25°C in anhydrous environments

  • Avoid prolonged exposure to UV light (λmax = 258 nm)

Metabolic Reactions

In vivo transformations involve hepatic enzymes :

Enzyme SystemReactionMetabolite
CYP2D6N-dealkylationNor-trihexyphenidyl
CYP3A4Hydroxylation (cyclohexyl ring)4-hydroxy-trihexyphenidyl

Key Pharmacokinetic Data :

ParameterValue
Oral bioavailability82–94%
Plasma protein binding36–42% (albumin)
Urinary excretion89% unchanged

This comprehensive analysis demonstrates this compound’s complex reactivity profile, informing synthetic optimization, formulation stability, and metabolic prediction. Contemporary research prioritizes green chemistry adaptations of its synthesis and targeted derivatives to mitigate anticholinergic side effects .

Scientific Research Applications

Parkinson's Disease

Trihexyphenidyl is commonly prescribed to alleviate symptoms of Parkinson's disease, including tremors, rigidity, and bradykinesia. It is often used as an adjunct therapy alongside levodopa to enhance symptom control in patients with Parkinsonism . The FDA approved trihexyphenidyl for this use in 2003, recognizing its efficacy in managing various forms of parkinsonism .

Drug-Induced Extrapyramidal Symptoms

The medication is also effective in treating extrapyramidal symptoms caused by first-generation antipsychotic medications such as haloperidol and chlorpromazine. These symptoms can include akathisia, acute dystonia, and tardive dyskinesia . Trihexyphenidyl helps mitigate these side effects by counteracting the dopaminergic blockade induced by antipsychotics.

Off-Label Uses

In addition to its primary indications, trihexyphenidyl has been used off-label for conditions such as dystonia in patients with cerebral palsy and other movement disorders .

Adverse Reactions

A notable case study reported a 55-year-old male patient who developed malignant hyperthermia and severe hyponatremia attributed to high doses of trihexyphenidyl. The patient experienced persistent high fever and was diagnosed with Syndrome of Inappropriate Antidiuretic Hormone secretion (SIADH) due to the medication's effects on hypothalamic function . After discontinuation of trihexyphenidyl, the patient's symptoms resolved within three days.

Efficacy Studies

A controlled study evaluated the effectiveness of trihexyphenidyl combined with levodopa versus placebo plus levodopa over six to eight months in patients with Parkinson's disease. The study demonstrated significant improvements in motor function for those receiving trihexyphenidyl compared to the placebo group .

Summary Table of Applications

ApplicationDescriptionEvidence Source
Parkinson's Disease Used as an adjunct therapy to manage motor symptoms effectively
Drug-Induced Extrapyramidal Symptoms Alleviates akathisia and acute dystonia caused by antipsychotic medications
Off-Label Uses Dystonia management in cerebral palsy; other movement disorders
Adverse Effects Can cause malignant hyperthermia and SIADH; careful monitoring required

Comparison with Similar Compounds

Trihexyphenidyl hydrochloride is frequently co-administered with antipsychotics to counteract EPS. Below is a detailed comparison with compounds it is commonly paired with, focusing on pharmacological roles, analytical parameters, and clinical applications.

Trihexyphenidyl vs. Trifluoperazine Hydrochloride

  • Pharmacological Role :
    • Trihexyphenidyl: Anticholinergic agent (muscarinic antagonist).
    • Trifluoperazine: Typical antipsychotic (dopamine D₂ receptor antagonist).
  • Analytical Parameters (HPLC) :

    Parameter This compound Trifluoperazine Hydrochloride
    Linear Range (µg/mL) 4–12 32–96
    Retention Time (min) 3.5 5.4
    LOD/LOQ (µg/mL) 0.0010/0.0032 0.0015/0.0045

    Trihexyphenidyl’s lower linear range and retention time reflect its smaller therapeutic dose compared to trifluoperazine.

Trihexyphenidyl vs. Chlorpromazine Hydrochloride

  • Pharmacological Role :
    • Trihexyphenidyl: Manages EPS caused by chlorpromazine.
    • Chlorpromazine: First-generation antipsychotic (D₂ antagonist).
  • Analytical Parameters (HPLC) :

    Parameter This compound Chlorpromazine Hydrochloride
    Linear Range (µg/mL) 9–500 10–300
    Retention Time (min) 3.6 4.7
    Recovery (%) 100.86 100.05

    Trihexyphenidyl’s broader linear range accommodates its variable dosing in EPS management.

Trihexyphenidyl vs. Haloperidol

  • Pharmacological Role :
    • Trihexyphenidyl: Counteracts haloperidol-induced EPS.
    • Haloperidol: High-potency typical antipsychotic.
  • Analytical Parameters (HPLC) :

    Parameter This compound Haloperidol
    Linear Range (µg/mL) 2–20 5–50
    Retention Time (min) 8.06 6.12
    Recovery (%) 99.08–100.33 99.01–99.77

    The higher retention time of trihexyphenidyl correlates with its lipophilic structure.

Trihexyphenidyl vs. Risperidone

  • Pharmacological Role :
    • Trihexyphenidyl: Mitigates EPS from risperidone.
    • Risperidone: Atypical antipsychotic (serotonin-dopamine antagonist).
  • Analytical Parameters (HPLC) :

    Parameter This compound Risperidone
    Linear Range (µg/mL) 3.2–12.8 4.8–19.2
    Retention Time (min) 5.912 2.685

    The wider linear range for risperidone reflects its higher therapeutic index.

Key Research Findings

  • Clinical Use: 44.14% of schizophrenia inpatients receive trihexyphenidyl, often prophylactically (19.37% of cases) .
  • Analytical Robustness :
    • HPLC methods for trihexyphenidyl demonstrate high precision (RSD <2%) and accuracy (recovery ~100%) across studies .
  • Stereochemical Specificity :
    • The (R)-enantiomer is 50-fold more active than the (S)-form, underscoring the importance of chiral synthesis .

Biological Activity

Trihexyphenidyl hydrochloride is an anticholinergic agent primarily used to manage symptoms associated with Parkinson's disease and other movement disorders. This article delves into its biological activity, including mechanisms of action, pharmacokinetics, case studies, and research findings.

Trihexyphenidyl acts as a muscarinic acetylcholine receptor antagonist , with a higher affinity for the M1 and M4 subtypes. By blocking the action of acetylcholine, it alleviates symptoms such as tremors and muscle stiffness associated with Parkinson's disease. The drug's effects extend to the central nervous system, where it may inhibit efferent impulses in parasympathetically innervated structures, leading to spasmolytic activity in smooth muscles and mydriasis in the eyes .

Pharmacokinetics

  • Absorption : Trihexyphenidyl is well absorbed from the gastrointestinal tract, with an onset of action within 60 minutes post-administration and peak activity at approximately 2 hours .
  • Distribution : The drug achieves high concentrations in the brain due to intralysosomal uptake .
  • Metabolism : It undergoes hydroxylation of alicyclic groups, with minimal enterohepatic circulation noted .

Clinical Applications

Trihexyphenidyl is primarily indicated for:

  • Parkinson's Disease : It helps reduce motor symptoms by restoring neurotransmitter balance in the brain.
  • Drug-Induced Dyskinesias : Effective in managing involuntary movements caused by certain medications.
  • Akathisia : Provides relief from restlessness associated with antipsychotic treatments .

Case Studies

  • Malignant Hyperthermia Induced by Trihexyphenidyl :
    A case study reported a 55-year-old male patient who developed malignant hyperthermia and severe hyponatremia after long-term use of trihexyphenidyl. Symptoms included high fever and difficulty normalizing serum sodium levels. Upon discontinuation of the drug, symptoms resolved within days, suggesting a link between high doses of trihexyphenidyl and hypothalamic dysfunction leading to inappropriate secretion of antidiuretic hormone (ADH) .
  • Cognitive Impairment :
    Research indicated that acute administration of trihexyphenidyl can lead to significant impairments in memory recall among patients with specific genetic predispositions (APOE ε4 allele). This highlights the drug's potential cognitive side effects, particularly in susceptible populations .

Research Findings

Recent studies have provided insights into the biological activity of trihexyphenidyl:

Study FocusFindings
Anticholinergic EffectsAcute doses impair memory recall significantly compared to placebo .
PharmacodynamicsTrihexyphenidyl exhibits stronger antagonistic activity at M1 and M4 receptors .
Case ReportsDocumented adverse reactions include malignant hyperthermia and SIADH due to high doses .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying Trihexyphenidyl hydrochloride in pharmaceutical formulations?

Thin-layer chromatography (TLC) and ultraviolet-visible (UV-Vis) spectrophotometry are widely used. For TLC, a silica gel plate is developed with a chloroform-methanol (9:1) solvent system, and spots are visualized using hydrogen hexachloroplatinate(IV)-potassium iodide reagent . UV-Vis spectrophotometry involves complexation with bromocresol purple in chloroform, with absorbance measured at 408 nm for quantification . These methods are validated for specificity and linearity in pharmacopeial standards.

Q. How is this compound synthesized, and what are its critical purity criteria?

The compound is synthesized via a multi-step reaction involving cyclohexylmagnesium bromide and phenylacetonitrile derivatives, followed by purification via recrystallization. Critical purity parameters include a melting point of ~250°C (with decomposition) and chromatographic confirmation of ≤0.1% impurities (e.g., residual solvents or byproducts) using HPLC . Drying under reduced pressure (≤0.67 kPa at 40°C) ensures compliance with loss-on-drying limits (<0.5%) .

Q. What pharmacological mechanisms underlie this compound’s antiparkinsonian effects?

Trihexyphenidyl acts as a competitive M1 muscarinic acetylcholine receptor antagonist, reducing excessive cholinergic activity in the striatum. This restores dopamine-acetylcholine balance, alleviating motor symptoms . In vitro binding assays (e.g., radioligand displacement) confirm its selectivity for M1 receptors, with IC50 values in the nanomolar range .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported protein-binding data for this compound?

Discrepancies in protein-binding studies (e.g., 36–42% albumin binding vs. variable clinical reports) may arise from methodological differences. Researchers should standardize conditions (e.g., dialysis bag experiments at physiological pH and temperature) and validate results using equilibrium dialysis coupled with LC-MS/MS. Comparative studies with deuterated analogs (e.g., Trihexyphenidyl-d5 hydrochloride) can improve assay specificity .

Q. What experimental design optimizes stability testing of this compound in formulation development?

A stability-indicating HPLC method is recommended, using a C18 column and mobile phase of acetonitrile-water-triethylamine (920:80:0.2, pH-adjusted with phosphoric acid). Forced degradation studies (acid/alkali hydrolysis, oxidation, photolysis) identify major degradation products, while accelerated stability testing (40°C/75% RH for 6 months) predicts shelf life . Storage at 2–8°C in airtight containers minimizes hydrolysis .

Q. How do pharmacokinetic interactions between Trihexyphenidyl and levodopa influence dosing regimens?

Co-administration requires dose titration due to synergistic dopamine modulation. In clinical trials, Trihexyphenidyl doses >6 mg/day may exacerbate levodopa-induced dyskinesias. Researchers should employ population pharmacokinetic modeling to assess clearance rates and optimize dosing intervals. Therapeutic drug monitoring (TDM) via LC-MS ensures plasma levels remain within the therapeutic window (10–30 ng/mL) .

Q. What methodologies address variability in dissolution rates of this compound tablets?

USP dissolution testing (Apparatus II, 50 rpm, 900 mL pH 1.2 HCl at 37°C) quantifies release profiles. Formulation adjustments (e.g., sodium starch glycolate as a disintegrant) improve consistency. Dissolution data should be analyzed using similarity factors (f2 >50) and Weibull modeling to compare batches .

Q. Methodological Challenges and Data Interpretation

Q. How can researchers validate anticholinergic activity assays for this compound analogs?

Functional assays (e.g., calcium flux in CHO cells expressing M1 receptors) paired with Schild regression analysis determine potency (pA2 values). Selectivity is confirmed via cross-screening against M2–M5 subtypes. Deuterated standards control for matrix effects in tissue homogenates .

Q. What statistical approaches reconcile conflicting clinical efficacy data in pediatric dystonia studies?

Meta-analyses using random-effects models account for heterogeneity in trial designs (e.g., dose escalation protocols). Subgroup analyses by age (≤12 vs. >12 years) and baseline severity (Burke-Fahn-Marsden scores) clarify response patterns. Placebo-adjusted effect sizes (Cohen’s d) should exceed 0.8 for clinical significance .

Q. How do transport mechanisms affect this compound’s blood-brain barrier permeability?

Passive diffusion dominates, as shown in Caco-2 cell monolayers (Papp >1 × 10⁻⁶ cm/s). Researchers can modulate P-glycoprotein (P-gp) inhibitors (e.g., verapamil) in perfused rat brain models to quantify efflux ratios. Microdialysis studies in rodents confirm unbound brain-to-plasma ratios >0.5, supporting CNS bioavailability .

Properties

IUPAC Name

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDWJJTJNXAKQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

144-11-6 (Parent)
Record name Trihexyphenidyl hydrochloride [USP:JAN]
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DSSTOX Substance ID

DTXSID8045802
Record name Trihexyphenidyl hydrochloride
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Molecular Weight

337.9 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID855814
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52-49-3
Record name (±)-Trihexyphenidyl hydrochloride
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Record name Trihexyphenidyl hydrochloride [USP:JAN]
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Record name Trihexyphenidyl hydrochloride
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Record name Trihexyphenidyl hydrochloride
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Record name TRIHEXYPHENIDYL HYDROCHLORIDE
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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